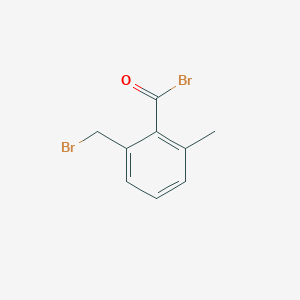
2-(Bromomethyl)-6-methylbenzoyl bromide
概要
説明
2-(Bromomethyl)-6-methylbenzoyl bromide is an organic compound with the molecular formula C9H8Br2O It is a derivative of benzoyl bromide, where the benzene ring is substituted with a bromomethyl group at the second position and a methyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methylbenzoyl bromide typically involves the bromination of 6-methylbenzoyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-methylbenzoyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2-(Bromomethyl)-6-methylbenzoyl bromide is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of potential drug candidates and active pharmaceutical ingredients.
Material science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological studies: It is used as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of 2-(Bromomethyl)-6-methylbenzoyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable electrophile for nucleophilic substitution reactions. The carbonyl group in the benzoyl moiety can participate in various reactions, including reduction and oxidation, influencing the compound’s overall reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
Benzoyl bromide: Lacks the bromomethyl and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Bromobenzyl bromide: Contains a bromomethyl group but lacks the methyl group, leading to different reactivity and applications.
6-Methylbenzoyl chloride: Lacks the bromomethyl group, making it less versatile in synthetic applications.
Uniqueness
2-(Bromomethyl)-6-methylbenzoyl bromide is unique due to the presence of both bromomethyl and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a versatile compound in various research and industrial applications.
特性
IUPAC Name |
2-(bromomethyl)-6-methylbenzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHLNYNOYQQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621109 | |
| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755030-83-2 | |
| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


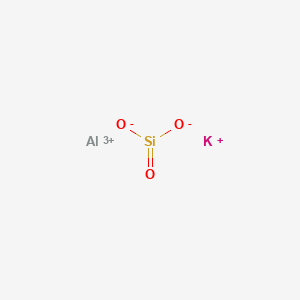
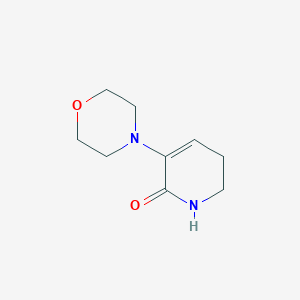
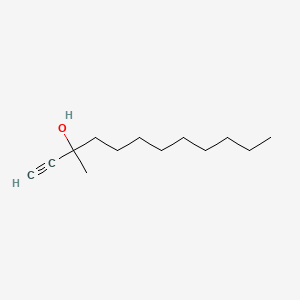


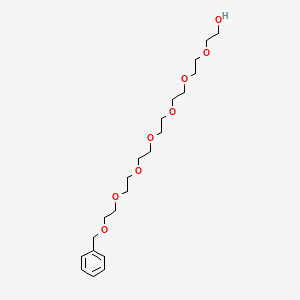

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
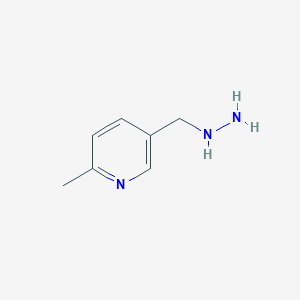
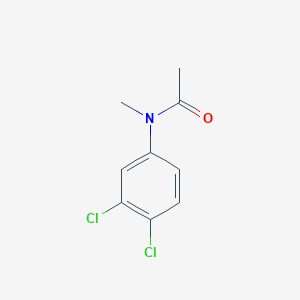
![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)

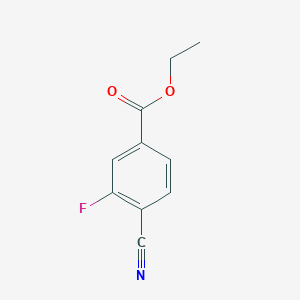
![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
